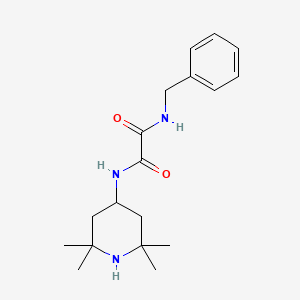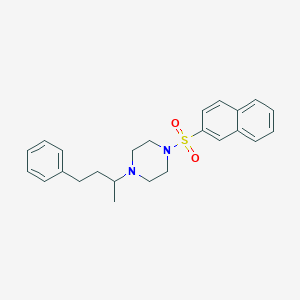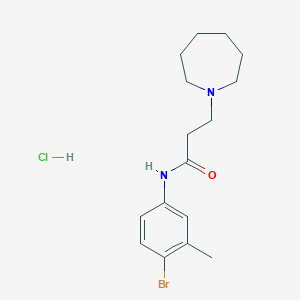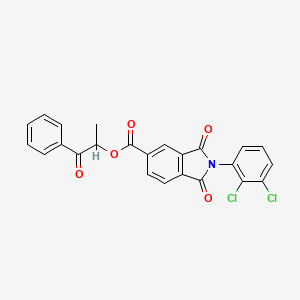
N-benzyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
Descripción general
Descripción
N-benzyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide, commonly known as Tinuvin 770, is a UV stabilizer that is widely used in various industrial applications. It is a member of the hindered amine light stabilizer (HALS) family, which helps to protect polymers from the harmful effects of UV radiation.
Mecanismo De Acción
Tinuvin 770 acts as a radical scavenger, which means that it helps to neutralize free radicals that are generated by UV radiation. Free radicals can cause damage to polymers by breaking chemical bonds and causing chain scission. Tinuvin 770 works by reacting with these free radicals and forming stable products that do not cause further damage to the polymer. This mechanism of action is highly effective in preventing the degradation of polymers caused by UV radiation.
Biochemical and Physiological Effects:
Tinuvin 770 is not known to have any significant biochemical or physiological effects. It is considered to be a safe and non-toxic substance, and exposure to it is not expected to cause any adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tinuvin 770 in lab experiments include its high effectiveness in protecting polymers from UV degradation, its stability under various environmental conditions, and its compatibility with a wide range of polymer systems. However, there are also some limitations to its use, such as its high cost, its potential to interfere with other chemical reactions, and its limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research on Tinuvin 770. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the effects of Tinuvin 770 on the mechanical and optical properties of polymers. Additionally, there is a need for more studies on the environmental impact of Tinuvin 770 and its potential toxicity to humans and wildlife. Overall, the future research on Tinuvin 770 is expected to lead to the development of new and improved UV stabilizers that can provide better protection for polymers in various industrial applications.
Aplicaciones Científicas De Investigación
Tinuvin 770 has been extensively studied for its UV stabilization properties in various polymer systems. It has been shown to be effective in protecting polymers from degradation caused by UV radiation, which can lead to discoloration, cracking, and loss of mechanical properties. Tinuvin 770 is commonly used in the production of plastics, coatings, and adhesives, among other industrial applications. Its ability to improve the durability and longevity of these materials has made it an essential component in many manufacturing processes.
Propiedades
IUPAC Name |
N-benzyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-17(2)10-14(11-18(3,4)21-17)20-16(23)15(22)19-12-13-8-6-5-7-9-13/h5-9,14,21H,10-12H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMXBOITBOHTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B3943883.png)
![2-{[(4-propylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3943889.png)
![6-[(4-biphenylyloxy)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B3943895.png)
![(4-chlorobenzyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3943899.png)


![1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine](/img/structure/B3943910.png)

![4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B3943924.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3943950.png)
![3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3943958.png)


